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Cat. No.: B1679509 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of

Rohitukine and its clinically relevant derivatives, such as Flavopiridol and IIIM-290. These

compounds are potent inhibitors of cyclin-dependent kinases (CDKs) and have significant

potential in cancer therapy.[1][2][3][4]

Introduction to Rohitukine and its Derivatives
Rohitukine is a chromone alkaloid first isolated from Amoora rohituka and later found in higher

concentrations in Dysoxylum binectariferum.[5] It serves as a crucial scaffold for the

development of potent CDK inhibitors. Notably, medicinal chemistry efforts have led to the

discovery of promising anticancer clinical candidates, including Flavopiridol, Riviciclib, and IIIM-

290. These derivatives have demonstrated significant efficacy against various cancer cell lines

by targeting the ATP-binding pocket of protein kinases, with a particular selectivity for CDK9/T1.

This document outlines the total synthesis of Rohitukine and the semi-synthetic preparation of

its derivatives.

Synthetic Protocols
Total Synthesis of Rohitukine
The total synthesis of Rohitukine can be achieved through a multi-step process, commencing

with readily available starting materials. A key step in this synthesis is the asymmetric reduction

to establish the desired stereochemistry of the piperidine ring.
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Experimental Protocol:

Synthesis of Olefin Derivative (7): An acid-catalyzed condensation of 1,3,5-

trimethoxybenzene (5) with N-methyl piperidone (6) in acetic acid yields the olefin derivative

(7). This reaction typically proceeds with a high yield of 94%.

Hydroboration-Oxidation to form Arylpiperidinol (rac-8): The olefin (7) undergoes

hydroboration using borane (BH₃), followed by oxidation with hydrogen peroxide (H₂O₂), to

produce the racemic arylpiperidinol (rac-8) in a 72% yield.

Swern Oxidation to Arylpiperidone (rac-9): The racemic alcohol (rac-8) is then oxidized using

Swern oxidation to afford the arylpiperidone (rac-9) with a 72% yield.

Resolution of Enantiomers: The enantiomers of rac-9, (R)-9a and (S)-9b, are separated via

resolution with (+)-dibenzoyl-d-tartaric acid.

Asymmetric Reduction to Chiral Alcohol: The key chiral intermediate, (−)-(3S,4R)-1-Methyl-4-

(2,4,6-trimethoxyphenyl)piperidin-3-ol, is obtained through the diastereoselective reduction of

(+)-(R)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one using N-selectride. This step is

highly efficient, yielding over 90% with ≥99.5% diastereomeric excess, and does not require

chromatographic purification.

Formation of Dimethoxy-chromone (+)-15a: The resulting hydroxy acetophenone

intermediate is reacted with ethyl acetate and sodium metal to form a diketone intermediate.

This is then treated with concentrated HCl to afford the dimethoxy-chromone (+)-15a in 65%

yield.

Final Synthesis of Rohitukine (+)-1a: Treatment of the dimethoxy-chromone (+)-15a with

pyridine hydrochloride yields Rohitukine (+)-1a with a 65% yield.

Semi-synthesis of IIIM-290 from Rohitukine
IIIM-290, an orally active CDK inhibitor, can be synthesized from natural Rohitukine.
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Claisen-Schmidt Condensation: A Claisen-Schmidt condensation of Rohitukine (+)-1a with

2,6-dichloro benzaldehyde (16) is performed to afford IIIM-290 (+)-4a. This reaction proceeds

with a high yield of 90%.

Quantitative Data Summary
The following tables summarize the yields for the key synthetic steps and the biological activity

of Rohitukine derivatives.

Table 1: Reaction Yields for the Total Synthesis of Rohitukine and Semi-synthesis of

Derivatives.

Step Product Yield (%)

Acid-catalyzed condensation

of 1,3,5-trimethoxybenzene

and N-methyl piperidone

Olefin derivative (7) 94%

Hydroboration-oxidation of

olefin (7)
Arylpiperidinol (rac-8) 72%

Swern oxidation of

arylpiperidinol (rac-8)
Arylpiperidone (rac-9) 72%

Asymmetric reduction of (+)-

(R)-arylpiperidone
Chiral alcohol >90%

Formation of dimethoxy-

chromone (+)-15a
Dimethoxy-chromone 65%

Final conversion to Rohitukine

(+)-1a
Rohitukine 65%

Claisen-Schmidt condensation

of Rohitukine with 2,6-dichloro

benzaldehyde

IIIM-290 (+)-4a 90%

Table 2: Biological Activity of Rohitukine Derivatives.
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Compound Target IC₅₀ (nM) Cell Line GI₅₀ (µM)

IIIM-290 Cdk-9/T1 1.9
Molt-4/MIAPaCa-

2
< 1.0

Flavopiridol CDK1, 2, 4 -
Various cancer

cells
-

P-276-00

CDK4-D1,

CDK1-B, CDK9-

T1

-
Various cancer

cells
-

Visualization of a Key Synthetic Workflow and a
Signaling Pathway
The following diagrams illustrate the total synthesis workflow for Rohitukine and the general

mechanism of CDK inhibition.
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Total Synthesis Workflow of Rohitukine.
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CDK Signaling Pathway Inhibition by Rohitukine Derivatives
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Mechanism of CDK Inhibition by Rohitukine Derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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